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Cat. No.: B13849139 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize

the extraction of diacylglycerols (DAGs) from plasma for accurate analysis.

Frequently Asked Questions (FAQs)
Q1: Which is the best liquid-liquid extraction (LLE) method for diacylglycerols in plasma?

A1: The choice of LLE method depends on your specific experimental needs, including the lipid

classes of primary interest and required throughput. The Folch and Bligh-Dyer methods are

considered gold standards for lipid extraction.[1] For plasma, the Bligh-Dyer and Folch methods

have been shown to yield the highest peak areas for both lipid and metabolite species.[2] The

Matyash method, which uses the less dense and less toxic solvent methyl-tert-butyl ether

(MTBE), is another effective alternative.[3] A single-phase extraction using 1-butanol/methanol

(BUME) has also been shown to be efficient for a wide range of lipids, including glycerolipids.

[4][5]

Q2: What is the optimal sample-to-solvent ratio for plasma lipid extraction?

A2: For untargeted lipidomics studies using human plasma, a sample-to-total-solvent ratio of

1:20 (v/v) is recommended for both the Bligh-Dyer and Folch methods.[2] This ratio has been

shown to provide higher peak areas, especially for low-abundance lipid species. Increasing the
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solvent volume generally leads to a gradual increase in the peak area of a diverse range of

lipids.[2][6]

Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. What is the likely cause

and how can I mitigate it?

A3: A major cause of matrix effects in DAG analysis from plasma is the presence of co-eluting

phospholipids, which can cause ion suppression or enhancement in the electrospray ionization

(ESI) source.[7][8][9] To mitigate this, a fluorous biphasic liquid-liquid extraction can be

employed after the initial lipid extraction to selectively remove phospholipids. This method has

been shown to remove over 99.9% of phospholipids, enabling a more accurate analysis of

DAGs.[7][8]

Q4: What are the advantages of Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction

(LLE) for plasma DAG analysis?

A4: SPE offers a simplified and often faster alternative to traditional LLE methods.[10][11] It can

be formatted into 96-well plates for higher throughput.[10][12] SPE can provide equivalent or

better recovery, reproducibility, and lipidome coverage compared to LLE, with the added benefit

of reduced solvent consumption and labor.[11]

Q5: How should I properly store my plasma samples to ensure the stability of diacylglycerols?

A5: For long-term storage, plasma samples should be kept at -80°C.[13] It is also

recommended to divide the separated serum or plasma into small aliquots to avoid repeated

freeze-thaw cycles.[13] Studies have shown that the extraction state (frozen vs. thawed) can

affect total lipid class amounts, with diacylglycerol levels potentially decreasing in thawed

samples.[14]
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Problem Potential Cause(s) Recommended Solution(s)

Low DAG Recovery

- Inefficient extraction of non-

polar lipids.[5]- Suboptimal

sample-to-solvent ratio.-

Insufficient disruption of lipid-

protein complexes.

- For biphasic methods like

Folch or Bligh-Dyer, ensure the

correct solvent ratios are used

to achieve proper phase

separation.[1]- Increase the

solvent volume; a 1:20 sample-

to-solvent ratio is often optimal

for plasma.[2]- Ensure

thorough vortexing or

sonication after the addition of

methanol to disrupt protein-

lipid interactions.[3]

Poor Reproducibility (%CV >

20%)

- Inconsistent sample handling

and extraction procedure.-

Instability of DAGs during

storage or processing.

- Standardize all steps of the

extraction protocol, including

timing, temperatures, and

volumes.- Use of an

automated extraction system

can improve reproducibility.-

Add internal standards (e.g.,

deuterated DAG) prior to

extraction to account for

variability.[15][16]- Minimize

sample exposure to room

temperature and avoid

repeated freeze-thaw cycles.

[13][14]

High Background Signal in

Blank Samples

- Contamination of the LC-MS

system.[13]- Carryover from

previous injections.

- Flush the LC system and

injection port thoroughly.[13]-

Run several blank injections

between samples to ensure

the system is clean.[13]

Isomer Separation Issues (1,2-

vs. 1,3-DAGs)

- Inadequate chromatographic

separation.

- Utilize normal-phase high-

performance liquid

chromatography (HPLC) which
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is well-suited for separating

neutral lipid isomers like 1,2-

and 1,3-DAGs.[17][18]

Data Presentation: Comparison of Extraction
Methods
Table 1: Overview of Common Liquid-Liquid Extraction Methods for Plasma Lipids
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Method
Key

Solvents
Principle

Typical

Sample-to-

Solvent

Ratio

Advantages
Disadvantag

es

Folch
Chloroform,

Methanol

Biphasic

extraction

creating an

upper

aqueous/met

hanol phase

and a lower

chloroform

phase

containing

lipids.[1][3]

1:20 (for

tissue)

Considered a

"gold

standard";

high recovery

for many lipid

classes.[1]

Uses large

volumes of

chlorinated

solvent.

Bligh-Dyer
Chloroform,

Methanol

A rapid

biphasic

method using

a lower

solvent-to-

sample ratio

than Folch.[1]

1:3 (for

muscle)

Faster than

Folch;

reduced

solvent

usage.

May be less

efficient for

samples with

high lipid

content

(>2%).[1]

Matyash

Methyl-tert-

butyl ether

(MTBE),

Methanol

Biphasic

extraction

where the

upper MTBE

layer contains

the lipids.

Not specified

in snippets

Avoids the

use of

chloroform;

MTBE is less

dense than

water,

simplifying

lipid phase

collection.[3]

May be less

efficient for

some polar

lipids

compared to

other

methods.[19]

Alshehry

(BUME)

1-Butanol,

Methanol

A single-

phase

extraction

that is fast

1:10 (10 µL

plasma to

100 µL

solvent)[4]

High

throughput,

no drying or

reconstitution

May have

lower

recovery for

less polar
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and simple.

[3][4]

steps

needed, uses

non-

halogenated

solvents.[4]

lipids like TGs

and DGs

compared to

phospholipids

.[19]

Table 2: Recovery Rates of Internal Standards for Different Extraction Methods

Extraction Method
Average Recovery

(%)

Lipid Classes with

Highest Recovery

Lipid Classes with

Lowest Recovery

Alshehry (BUME) 99%[19]
Phospholipids (>95%)

[19]

Triacylglycerols (TG)

and Diacylglycerols

(DG) (<80%)[19]

Folch 86%[19] Not specified Not specified

Matyash 73%[19] Not specified Not specified

Experimental Protocols
Protocol 1: Modified Bligh-Dyer Liquid-Liquid Extraction

This protocol is a common starting point for plasma lipid extraction.

To 100 µL of plasma in a glass tube, add a known amount of deuterated diacylglycerol (D5-

DAG) internal standard.

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly to create a

single-phase solution.

Add 125 µL of chloroform and vortex.

Add 125 µL of water to induce phase separation and vortex again.

Centrifuge at 1,000 x g for 10 minutes to separate the layers.
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Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new

tube.

Dry the collected organic phase under a stream of nitrogen.

Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g.,

2:1 chloroform:methanol or isopropanol/acetonitrile).

Protocol 2: Single-Phase Butanol/Methanol (BUME) Extraction

This protocol is suitable for high-throughput applications.

Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

Add 100 µL of a 1:1 (v/v) 1-butanol:methanol solution containing your internal standards.[4]

Vortex vigorously for 30 seconds.

Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated proteins.

Transfer the supernatant containing the extracted lipids to an autosampler vial for direct

injection into the LC-MS system.

Visualizations

Sample Preparation Lipid Extraction (Bligh-Dyer) Post-Extraction Processing Analysis

Plasma Sample (100 µL) Add Internal Standard
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Phase Separation Centrifuge (1000 x g) Collect Lower
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Caption: Workflow for diacylglycerol extraction from plasma using the Bligh-Dyer method.
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Caption: A logical troubleshooting guide for common issues in DAG analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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